4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters under acidic or basic conditions.
Thioether Formation:
Amide Bond Formation: The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide: shares similarities with other triazole derivatives such as:
Uniqueness
What sets this compound apart is its specific structural features, such as the methoxy group and the unique arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
This compound’s unique structure could lead to novel interactions with biological targets, making it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3S/c1-20-8-12-23(13-9-20)30-26(34)19-37-28-32-31-25(33(28)17-16-21-6-4-3-5-7-21)18-29-27(35)22-10-14-24(36-2)15-11-22/h3-15H,16-19H2,1-2H3,(H,29,35)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRRUFDPTLEACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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